1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one
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Overview
Description
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one typically involves the reaction of 3-(trifluoromethyl)pyrazole with an appropriate acylating agent. One common method includes the use of isopropenyl acetate in the presence of a catalytic amount of a cuprous salt. The reaction is carried out in a polar solvent, and the product is purified through distillation under vacuum .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of readily available starting materials such as 3-(trifluoromethyl)pyrazole and efficient catalytic systems ensures the economic feasibility of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating neurotransmitter levels or interacting with specific receptors in the brain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Similar in structure but with a phenyl ring instead of a pyrazole ring.
1-(3-(Trifluoromethyl)benzyl)propan-2-one: Another related compound with a benzyl group.
Uniqueness
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to phenyl or benzyl analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5(13)4-12-3-2-6(11-12)7(8,9)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXQBQKIGSSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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